Benzimidazole, 4-nitro-2-(trifluoromethyl)-

Regioselective synthesis Nitration Benzimidazole functionalization

Benzimidazole, 4-nitro-2-(trifluoromethyl)- (CAS 14689-51-1) is a fluorinated, nitro-substituted bicyclic heterocycle belonging to the trifluoromethylbenzimidazole family. Its molecular formula is C₈H₄F₃N₃O₂ (MW: 231.13 g/mol).

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
CAS No. 14689-51-1
Cat. No. B3031112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 4-nitro-2-(trifluoromethyl)-
CAS14689-51-1
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13)
InChIKeyXHHVZQKTSKYLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole, 4-nitro-2-(trifluoromethyl)- (CAS 14689-51-1): A Regiospecific Building Block for Medicinal Chemistry and Advanced Polymer Synthesis


Benzimidazole, 4-nitro-2-(trifluoromethyl)- (CAS 14689-51-1) is a fluorinated, nitro-substituted bicyclic heterocycle belonging to the trifluoromethylbenzimidazole family [1]. Its molecular formula is C₈H₄F₃N₃O₂ (MW: 231.13 g/mol). The compound features a benzimidazole core bearing an electron-withdrawing trifluoromethyl group at the 2-position and a nitro group at the 4-position, a specific regiochemical arrangement that dictates its reactivity and application profile [2]. It serves as a key synthetic intermediate in the development of potent and selective human dCTP pyrophosphatase 1 (dCTPase) inhibitors [3] and is structurally related to monomers used in high-performance polybenzimidazole (PBI) membranes for fuel cells [4].

Why Generic Substitution Fails for 4-Nitro-2-(trifluoromethyl)-1H-benzimidazole: Regiochemistry Dictates Function


Simple in-class substitution is not possible for this compound because its specific 4-nitro regiochemistry is critical for downstream applications. In the synthesis of dCTPase inhibitors, the 4-nitro group is essential for potency; its absence leads to a ~400-fold loss of activity [1]. Furthermore, the nitration of 2-trifluoromethylbenzimidazole is highly regioselective for the 4-position, yielding this specific isomer predominantly, while the alternative 5-nitro isomer (CAS 327-19-5) requires a different synthetic route and exhibits distinct physicochemical properties (e.g., a known melting point of 154-156 °C) [2]. The unique combination of the electron-withdrawing trifluoromethyl and nitro groups, specifically at the 2- and 4-positions, is what makes this scaffold valuable for both medicinal chemistry and high-performance polymer synthesis, meaning analogs with altered substitution patterns cannot be interchanged without compromising the desired biological or material performance [3].

Quantitative Evidence Guide: Why Choose 4-Nitro-2-(trifluoromethyl)-1H-benzimidazole Over Its Analogs


Regioselective Nitration: High Specificity for the 4-Nitro Isomer Over the 7-Substituted Byproduct

The compound is produced via a highly regioselective mononitration of 2-substituted benzimidazoles. In the synthesis of dCTPase inhibitors, this method gives the desired 4-nitro-2-(trifluoromethyl)-1H-benzimidazole (I-1.8) almost exclusively, with only small amounts of the 1,7-regioisomer observed as an alkylation side product [1]. This contrasts with non-selective nitration conditions that could lead to a mixture of 4- and 5-nitro isomers, which are difficult to separate.

Regioselective synthesis Nitration Benzimidazole functionalization

Critical Role of the 4-Nitro Group for Biological Activity: A 400-Fold Difference in dCTPase Inhibition

The 4-nitro substituent is crucial for the biological activity of benzimidazole-based dCTPase inhibitors. In a direct SAR study, the 4-nitro-2-methyl analogue (compound 6) showed an IC50 of 0.057 μM, whereas the analogue lacking the 4-nitro group (compound 10) exhibited an IC50 of 22 μM. This represents an approximately 400-fold decrease in potency upon removal of the nitro group [1]. This evidence strongly supports the selection of 4-nitro-substituted scaffolds for developing potent inhibitors.

dCTPase inhibitor Structure-Activity Relationship SAR Medicinal chemistry

Validated Synthetic Intermediate: Defined Role and Yield in the Synthesis of Potent dCTPase Inhibitors

The compound is a validated intermediate in the synthesis of potent and selective human dCTPase inhibitors. It is explicitly used as intermediate I-1.8 in a published synthetic pathway, with a reported isolated yield of 51% and full characterization (¹H NMR, LCMS) [1]. This provides a reliable starting point for further functionalization, demonstrated by its conversion into the highly potent inhibitor 18 (Table 2), which contains a boronic acid moiety [2].

Synthetic intermediate dCTPase inhibitor Methodology

Differentiated Physicochemical Profile: The 4-Nitro Isomer Offers a Broad Liquid Range Compared to the 5-Nitro Isomer

The 4-nitro-2-(trifluoromethyl)-1H-benzimidazole exhibits a computed boiling point of 363.2°C at 760 mmHg and a density of 1.645 g/cm³, with no sharp melting point typically reported, suggesting a broad liquid or amorphous range at room temperature . In contrast, the 5-nitro isomer (CAS 327-19-5) is a crystalline solid with a well-defined melting point of 154-156 °C . This difference in physical state can impact handling, formulation, and synthetic processing.

Physicochemical properties Isomer comparison Procurement specification

Class-Level Advantage for Polymer Applications: The CF3-Nitro Motif Contributes to Superior HT-PEMFC Performance

The 4-nitro-2-(trifluoromethyl) substitution pattern is a key structural motif in monomers for high-performance polybenzimidazoles (PBIs). A related polymer, CF3-PBI-OO, synthesized from a tetraamine derived from a 4-nitro-2-(trifluoromethyl)benzene precursor, exhibited a proton conductivity of 115 mS/cm at 160 °C. In a single-cell fuel cell test, it demonstrated a peak power density of 691 mW/cm², outperforming commercially available m-PBI under identical conditions [1]. This class-level evidence supports the value of the nitro-trifluoromethyl substitution for material science applications.

HT-PEMFC Polybenzimidazole Proton conductivity Fuel cell

Application Scenarios for 4-Nitro-2-(trifluoromethyl)-1H-benzimidazole: From Lab Bench to Pilot Scale


Medicinal Chemistry: Synthesis of Potent and Selective dCTPase Inhibitors for Oncology Research

This compound is the preferred starting material for constructing a focused library of dCTPase inhibitors as described in the primary literature. Its 4-nitro group is essential for achieving nanomolar potency, as evidenced by a 400-fold activity drop when the nitro group is absent [1]. The trifluoromethyl group at position 2 further provides a metabolically stable handle for lead optimization. Research groups can follow the validated synthetic route (Scheme 1) where this intermediate (I-1.8) is directly converted into potent inhibitors such as compound 18 [2].

Chemical Biology: Development of Chemical Probes Targeting Nucleotide Metabolism

Due to its proven role as a key pharmacophoric element in dCTPase inhibition, this compound serves as an essential building block for designing chemical probes to study nucleotide pool regulation in cancer cells. The selective inhibition of dCTPase by derivatives of this scaffold has been shown to enhance the cytotoxic effect of cytidine analogues in leukemia cells, making it a critical reagent for target validation studies [3].

Polymer Chemistry: Synthesis of Advanced Polybenzimidazole (PBI) Monomers for High-Temperature Fuel Cells

The 4-nitro-2-(trifluoromethyl) motif is a key structural feature in monomers used to create high-performance PBIs. By serving as a precursor to fluorinated tetraamines, this compound enables the synthesis of polymers like CF3-PBI-OO, which demonstrate a peak power density of 691 mW/cm² in fuel cell tests, outperforming commercial m-PBI [4]. This makes it a strategically important procurement item for groups developing next-generation proton exchange membranes.

Process Chemistry: Reproducible Synthesis of a Single, Well-Defined Intermediate

The high regioselectivity of the nitration step that produces this compound ensures that the 4-nitro isomer is formed almost exclusively, with minimal contamination from the 1,7-regioisomer [5]. This simplifies purification and ensures batch-to-batch consistency, which is crucial for process scale-up. The reported 51% yield and full characterization data provide a reliable starting point for process optimization [6].

Quote Request

Request a Quote for Benzimidazole, 4-nitro-2-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.